4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
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Overview
Description
4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide is a heterocyclic compound containing sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide typically involves the reduction of 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide using a reducing agent that generates hydride ions . This process yields the desired compound along with its enantiomers or mixtures thereof .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different intermediates useful in pharmaceutical synthesis.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydride donors for reduction and halides or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions are intermediates that are further used in the synthesis of pharmaceutical agents, such as dorzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma .
Scientific Research Applications
4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For instance, in the synthesis of dorzolamide, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug . The molecular targets and pathways involved are primarily related to the inhibition of carbonic anhydrase, an enzyme crucial in regulating intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
Dorzolamide: A direct derivative used as a carbonic anhydrase inhibitor.
Brinzolamide: Another carbonic anhydrase inhibitor with a similar structure and function.
Acetazolamide: A sulfonamide derivative used for similar therapeutic purposes.
Uniqueness
4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide is unique due to its specific structure that allows it to act as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo multiple chemical transformations makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S3/c1-4-2-6(10)5-3-7(15(9,11)12)14-8(5)13-4/h3-4,6,10H,2H2,1H3,(H2,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCGLCYYFTWLLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1)SC(=C2)S(=O)(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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